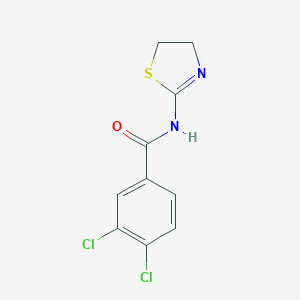![molecular formula C19H15BrN2O3S B504893 N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B504893.png)
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H15BrN2O3S |
|---|---|
Poids moléculaire |
431.3g/mol |
Nom IUPAC |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c20-13-6-8-16(9-7-13)25-12-18(23)21-14-3-1-4-15(11-14)22-19(24)17-5-2-10-26-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Clé InChI |
XPWAIGYLALNZTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B504810.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504811.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B504813.png)

![N-{3-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504816.png)
![N-{2-chloro-4-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504817.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isobutoxybenzamide](/img/structure/B504819.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B504820.png)
![4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B504822.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B504827.png)



